molecular formula C7H5F3N2O2 B11715835 Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B11715835
M. Wt: 206.12 g/mol
InChI Key: JBAABTQWFSTOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound with a stable pyrazine core. It features a trifluoromethyl group at the 6-position and an ester group at the 2-position. These structural elements confer favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s stability and lipophilicity make it suitable for studying biological interactions and metabolic pathways.

    Medicine: Its favorable physicochemical properties are leveraged in the development of pharmaceutical agents with improved bioavailability and metabolic stability.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts enhanced lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical applications, where such characteristics are crucial for drug development .

Biological Activity

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a trifluoromethyl group at the 6-position and a carboxylate ester. The molecular formula is C7H5F3N2O2C_7H_5F_3N_2O_2, and its structural characteristics enhance its lipophilicity, which is crucial for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest it may inhibit various microbial strains, making it a candidate for development as an antibacterial or antifungal agent. The compound's mechanism involves interaction with specific enzymes or receptors in microbial cells, disrupting their normal functions and leading to antimicrobial effects.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal activity against several fungal strains. For instance, compounds structurally related to this compound demonstrated varying degrees of effectiveness against Trichophyton mentagrophytes, with some derivatives showing MIC values comparable to established antifungals like fluconazole .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can influence pharmacokinetics and enhance the efficacy of co-administered drugs. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and biological interactions.

Table 1: Biological Activity Summary

Activity Type Target Organism MIC (µg/mL) Comments
AntimicrobialVarious bacteriaNot specifiedPotential lead for antibiotic development
AntifungalTrichophyton mentagrophytes15.62Comparable to fluconazole
AntimycobacterialMycobacterium tuberculosis6.25Significant activity observed

Case Study: Antimycobacterial Activity

A notable study investigated the antimycobacterial activity of several pyrazine derivatives, including those related to this compound. The results indicated that specific structural modifications could lead to enhanced activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 6.25 µg/mL, comparable to existing treatments .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-3-5(12-4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAABTQWFSTOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.